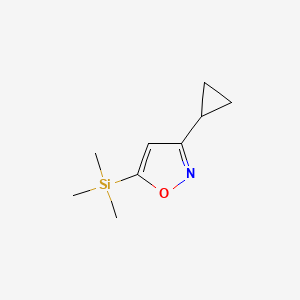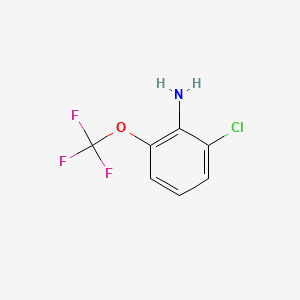
2-Chloro-6-(trifluoromethoxy)aniline
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . The compound is liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethoxy)aniline is 1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethoxy)aniline has a density of 1.5±0.1 g/cm3 . Its boiling point is 193.9±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.0±3.0 kJ/mol . The compound has a refractive index of 1.502 .Applications De Recherche Scientifique
Conformational Analysis
A conformational study of a compound closely related to 2-Chloro-6-(trifluoromethoxy)aniline, namely η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, shows that in the solid state, the trifluoromethoxy group is almost perpendicular to the arene ring. This conformation is consistent in both solid state and solution, indicating potential applications in materials science and molecular engineering (Rose-munch et al., 1994).
Synthesis of Novel Pesticides
The synthesis process for novel pesticides, such as Bistrifluron, involves the use of 2-chloro-3,5-bis-(trifluoromethyl)aniline, which is closely related to the chemical . This synthesis indicates its application in developing potent growth-retarding agents against pests (Liu An-chan, 2015).
Improved Synthesis Processes
Improved synthesis processes have been developed for compounds like 2,6-dibromo-4-trifluoromethoxy aniline, highlighting the significance of 2-Chloro-6-(trifluoromethoxy)aniline in producing high-purity, high-yield agrochemical intermediates (Ding Zhi-yuan, 2011).
Vibrational Characteristics and Molecular Studies
The vibrational characteristics of compounds similar to 2-Chloro-6-(trifluoromethoxy)aniline, such as 2-chloro-5-(trifluoromethyl) aniline, have been studied. These studies provide insights into the molecular structure and behavior of such compounds, useful in spectroscopy and material science (Karthick et al., 2013).
Organometallic Reactions
Trifluoromethoxy-substituted anilines, closely related to 2-Chloro-6-(trifluoromethoxy)aniline, undergo metalation, a key step for structural elaboration in organic synthesis. This process demonstrates the compound's potential in synthesizing a broad range of organic and pharmaceutical products (Leroux et al., 2003).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives showcases the potential of 2-Chloro-6-(trifluoromethoxy)aniline in creating new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Non-linear Optical Properties
Studies on similar compounds like 4-chloro-2-(trifluoromethyl) aniline reveal microscopic non-linear optical behavior, indicating potential applications in non-linear optics and electronic materials (Arivazhagan et al., 2012).
Safety And Hazards
2-Chloro-6-(trifluoromethoxy)aniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFBODLWFJOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



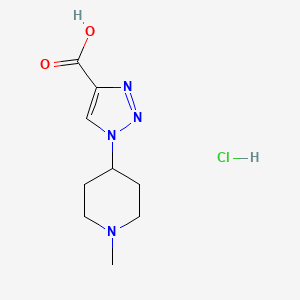
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
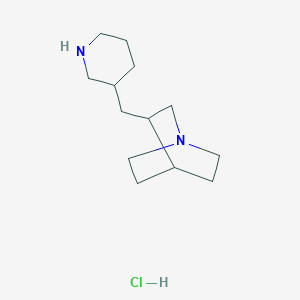
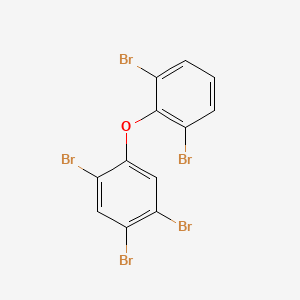
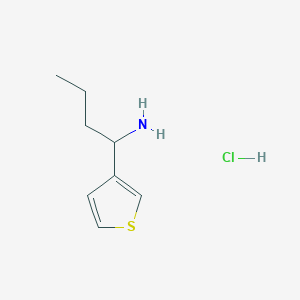
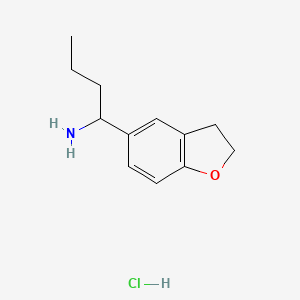
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
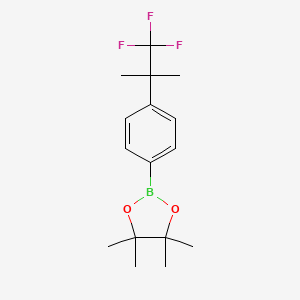
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
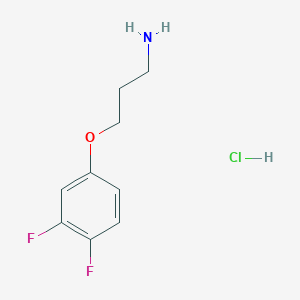
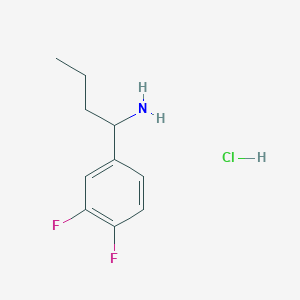
![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
